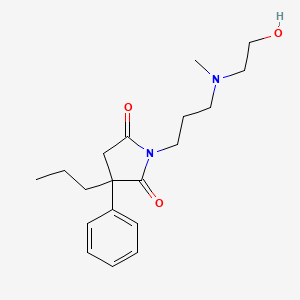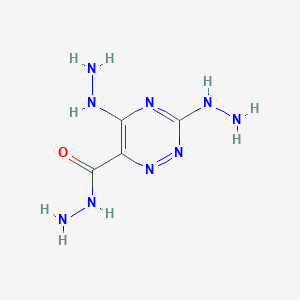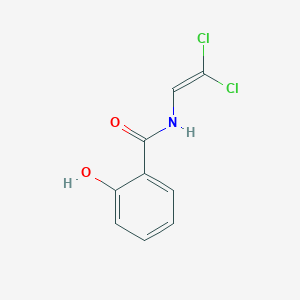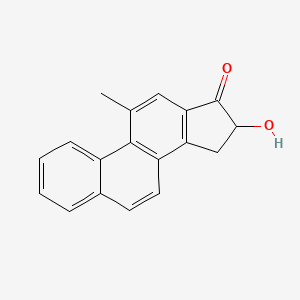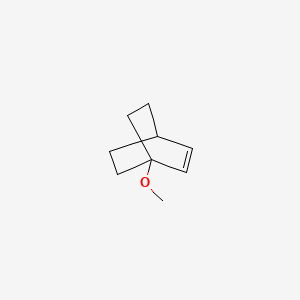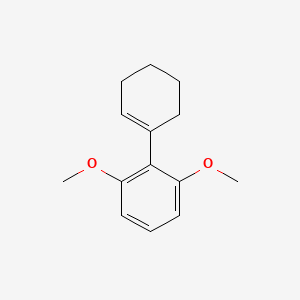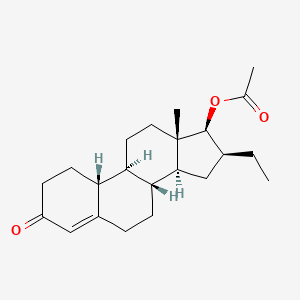
17beta-Acetoxy-16beta-ethylestr-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Acetoxy-16beta-ethylestr-4-en-3-one is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of multiple rings and functional groups, including esters and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Acetylation: Introduction of the acetoxy group at the 17beta position.
Ethylation: Addition of an ethyl group at the 16beta position.
Cyclization: Formation of the steroidal ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 17beta-Acetoxy-16beta-ethylestr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
17beta-Acetoxy-16beta-ethylestr-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.
Comparison with Similar Compounds
- 17beta-Acetoxy-16alpha-ethylestr-4-en-3-one
- 17beta-Hydroxy-16beta-ethylestr-4-en-3-one
- 17beta-Acetoxy-16beta-methylestr-4-en-3-one
Comparison: Compared to similar compounds, 17beta-Acetoxy-16beta-ethylestr-4-en-3-one is unique due to its specific substitution pattern and functional groups
Properties
CAS No. |
33765-80-9 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-14-12-20-19-7-5-15-11-16(24)6-8-17(15)18(19)9-10-22(20,3)21(14)25-13(2)23/h11,14,17-21H,4-10,12H2,1-3H3/t14-,17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
CFEWNKYXYQEFOP-WFYCFNDHSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1OC(=O)C)C |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


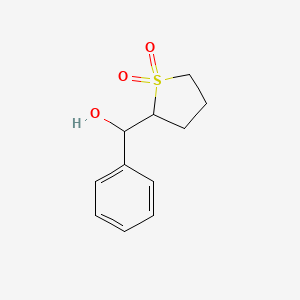
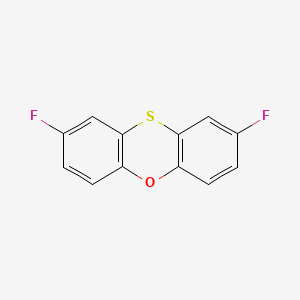
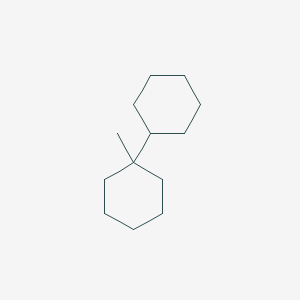
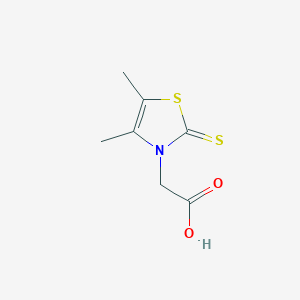
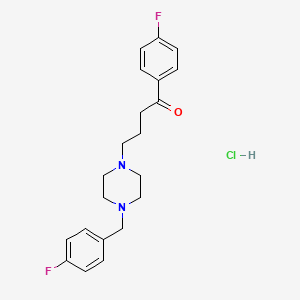
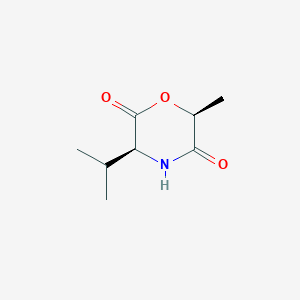

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
